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molecular formula C16H15N5O B8673822 1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Cat. No. B8673822
M. Wt: 293.32 g/mol
InChI Key: MABTYDJGQDAOJX-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Hydrazine hydrate (5 mL) was added to solution of 2-fluoro-4-[3-(4-methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzaldehyde O-methyl-oxime (I-121b: 350 mg, 0.917 mmol) in 2-methoxy methanol (10 mL). The resulting mixture was heated to 200° C. and maintained for 2 days. The reaction was monitored by TLC (5% MeOH in CHCl3). The reaction mixture was cooled to room temperature and concentrated. The crude product was purified by column chromatography on silica gel (4% MeOH in CHCl3), washed with ether and dried to afford 105 mg of the product (39.17% yield).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-fluoro-4-[3-(4-methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzaldehyde O-methyl-oxime
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-methoxy methanol
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39.17%

Identifiers

REACTION_CXSMILES
O.[NH2:2]N.CO[N:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:18][CH2:17][N:16]([C:19]3[CH:20]=[N:21][CH:22]=[CH:23][C:24]=3[CH3:25])[C:15]2=[O:26])=[CH:10][C:9]=1F.CO>C(Cl)(Cl)Cl>[NH:2]1[C:9]2[C:8](=[CH:13][CH:12]=[C:11]([N:14]3[CH2:18][CH2:17][N:16]([C:19]4[CH:20]=[N:21][CH:22]=[CH:23][C:24]=4[CH3:25])[C:15]3=[O:26])[CH:10]=2)[CH:7]=[N:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Name
2-fluoro-4-[3-(4-methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzaldehyde O-methyl-oxime
Quantity
350 mg
Type
reactant
Smiles
CON=CC1=C(C=C(C=C1)N1C(N(CC1)C=1C=NC=CC1C)=O)F
Name
2-methoxy methanol
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (4% MeOH in CHCl3)
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC=C(C=C12)N1C(N(CC1)C=1C=NC=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 39.17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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